4SC-203, also known as SC 71710, is a small molecule compound identified as a potent multikinase inhibitor. It has been primarily developed for its ability to inhibit FMS-related tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptors (VEGFRs), making it a significant candidate in cancer research, particularly for the treatment of acute myeloid leukemia and other neoplasms. The compound has a chemical formula of and a molecular weight of approximately 642.78 g/mol .
If you're interested in learning more about a specific compound, here are some resources you can explore:
The mechanism of action of 4SC-203 involves the selective inhibition of FLT3 and VEGFR signaling pathways. By binding to these kinases, 4SC-203 disrupts their phosphorylation and activation processes, which are crucial for cancer cell proliferation and survival. This inhibition leads to a reduction in angiogenesis and tumor growth, contributing to its potential antineoplastic effects .
4SC-203 has demonstrated significant biological activity as a multikinase inhibitor. It selectively targets FLT3/STK1, including mutated forms of FLT3, and VEGFRs. The compound's ability to inhibit these kinases is linked to its effectiveness in disrupting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. In preclinical studies, it has shown promise in reducing the viability of cancer cells and inhibiting tumor growth .
4SC-203 is primarily explored for its therapeutic applications in oncology, particularly in treating acute myeloid leukemia. Its role as a multikinase inhibitor positions it as a potential treatment option for various cancers driven by aberrant kinase signaling pathways. Additionally, it may have applications in combination therapies aimed at overcoming resistance to existing treatments .
Studies on the interactions of 4SC-203 with other compounds have highlighted its potential to modulate various signaling pathways involved in cancer progression. Its interaction with FLT3 has been particularly noted in the context of acquired resistance to tyrosine kinase inhibitors, suggesting that it may offer benefits in overcoming such resistance mechanisms . Moreover, ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics in clinical settings.
Several compounds share structural or functional similarities with 4SC-203. Here is a comparison highlighting its uniqueness:
Compound Name | Key Targets | Mechanism of Action | Unique Features |
---|---|---|---|
Midostaurin | FLT3, VEGFR | Multikinase inhibition | Approved for acute myeloid leukemia |
Sorafenib | RAF kinases, VEGFR | Multikinase inhibition | Used for renal cell carcinoma |
Ponatinib | BCR-ABL, FLT3 | Tyrosine kinase inhibition | Effective against resistant mutations |
Dovitinib | Multiple receptor tyrosine kinases | Multikinase inhibition | Targets multiple pathways |
4SC-203 stands out due to its selective targeting of both wild-type and mutated forms of FLT3 alongside VEGFRs, which may provide an advantage in treating specific cancer types where these kinases play a pivotal role .